3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Description
This compound is a propanamide derivative featuring a 4-chlorophenylsulfanyl group at the C3 position and a 4-phenyl-1,3-thiazol-2-yl substituent on the amide nitrogen. Its molecular formula is C₁₈H₁₄ClN₃OS₂, with a molecular weight of 392.89 g/mol. The structure combines a thiazole ring (common in bioactive molecules) with a sulfanyl-linked chlorophenyl group, which may enhance lipophilicity and receptor-binding interactions. The compound’s synthesis typically involves multi-step protocols, including nucleophilic substitutions and coupling reactions under alkaline conditions (e.g., Na₂CO₃ or LiH in DMF) .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c19-14-6-8-15(9-7-14)23-11-10-17(22)21-18-20-16(12-24-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCJVBFYCZUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl sulfanyl moiety is added to the thiazole ring.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and the propanamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring into other functional groups.
Reduction: Reduction reactions can reduce the chlorophenyl sulfanyl group.
Substitution: Substitution reactions can replace the chlorophenyl sulfanyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium thiosulfate (Na2S2O3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the chlorophenyl sulfanyl group.
Substitution Products: Derivatives with various substituents replacing the chlorophenyl sulfanyl group.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that thiazole derivatives, including 3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, exhibit significant antimicrobial activity. Studies have shown that compounds with a thiazole moiety can inhibit the growth of various pathogens. For instance, one study demonstrated that thiazole derivatives had effective minimum inhibitory concentrations against Gram-positive bacteria, suggesting their potential as antibacterial agents .
2. Anticancer Activity
Thiazole-based compounds have been investigated for their anticancer properties. The presence of the 4-chlorophenyl group enhances the cytotoxic effects against cancer cell lines. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring significantly affect the anticancer potency of these compounds.
3. Anticonvulsant Effects
Some studies have explored the anticonvulsant properties of thiazole derivatives. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits for epilepsy treatment. For example, certain thiazole analogues have demonstrated efficacy in animal models of seizure disorders, showing promise for further development as anticonvulsant medications .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Antibacterial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications at the phenyl position significantly enhanced their antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that specific analogues of thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents against breast cancer cell lines, indicating their potential as alternative treatments .
- Anticonvulsant Activity Evaluation : Research involving animal models indicated that certain thiazole derivatives provided significant protection against induced seizures compared to control groups, showcasing their therapeutic potential for epilepsy management .
Mechanism of Action
The mechanism by which 3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a broader class of thiazole-propanamide hybrids. Key structural analogues and their properties include:
Key Observations :
Substituent Effects on Bioactivity: The 4-methylphenyl group in 8d enhances alkaline phosphatase inhibition (IC₅₀ = 1.878 mM) compared to unsubstituted phenyl (8e, IC₅₀ = 2.341 mM), suggesting electron-donating groups improve activity .
Role of Halogen Substituents :
- The target compound’s 4-chlorophenyl group likely increases lipophilicity (logP ~5.7) compared to fluorophenyl analogues (e.g., C₁₈H₁₄ClFN₂OS₂ ), which may influence membrane permeability and target engagement .
Biological Activity
3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN2OS
- Molecular Weight : 360.8 g/mol
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.2 | |
| Compound B | HeLa (Cervical Cancer) | 12.0 | |
| Compound C | A549 (Lung Cancer) | 8.5 |
The structure–activity relationship (SAR) studies suggest that the presence of the thiazole ring enhances the interaction with cellular targets, leading to increased apoptosis in cancer cells.
Antiviral Activity
Thiazole-containing compounds have shown promise as antiviral agents. Studies have indicated that modifications in the thiazole structure can enhance reverse transcriptase inhibitory activity, which is crucial for targeting retroviruses.
Table 2: Antiviral Efficacy of Thiazole Compounds
The antiviral activity appears to be influenced by specific substitutions on the thiazole ring, which modulate binding affinity to viral enzymes.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group contributes to its effectiveness.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and viral replication.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Disruption of Membrane Integrity : The antimicrobial effects are likely due to disruption of bacterial cell membranes.
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro settings:
- In Vitro Study on Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF7 breast cancer cells, with an observed IC50 value indicating potent activity.
- In Vivo Antiviral Study : Animal models treated with thiazole derivatives showed reduced viral loads and improved survival rates compared to controls, highlighting their potential as therapeutic agents against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
